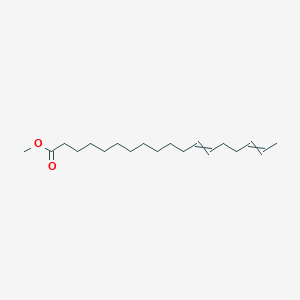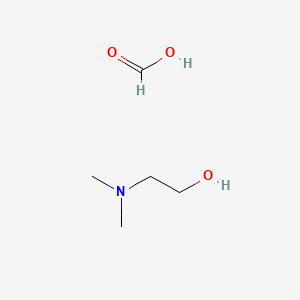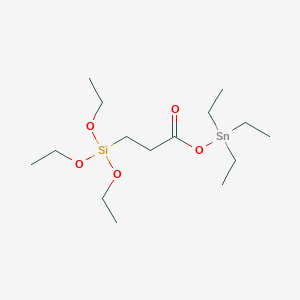
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane: is a chemical compound known for its unique structure and properties It belongs to a class of organosilicon compounds that contain both silicon and tin atoms within their molecular framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane typically involves the reaction of organosilicon and organotin precursors under controlled conditions. One common method involves the reaction of diethylsilane with diethoxytin oxide in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced organosilicon and organotin species.
Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of silicon and tin oxides.
Reduction: Formation of reduced organosilicon and organotin compounds.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: In biological research, this compound is explored for its potential as a bioactive agent. Its organotin component is of particular interest due to its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential medicinal applications are being investigated, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its catalytic properties are attributed to the presence of both silicon and tin atoms, which can facilitate a range of chemical transformations.
作用機序
The mechanism of action of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane involves its interaction with molecular targets through its organosilicon and organotin components. The silicon atoms can form strong bonds with oxygen and carbon atoms, while the tin atoms can interact with various functional groups, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions and electron transfer processes.
類似化合物との比較
4,4-Diethoxy-7,7-dimethyl-3,8-dioxa-4,7-disiladecane: This compound is similar in structure but contains two silicon atoms instead of a silicon and tin combination.
4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladecane: Another similar compound with a different arrangement of ethoxy groups and silicon atoms.
Uniqueness: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is unique due to the presence of both silicon and tin atoms within its molecular structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or tin. Its ability to form stable complexes and catalyze various reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
58566-92-0 |
|---|---|
分子式 |
C15H34O5SiSn |
分子量 |
441.22 g/mol |
IUPAC名 |
triethylstannyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C9H20O5Si.3C2H5.Sn/c1-4-12-15(13-5-2,14-6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
IVVQKKSPBVPGCT-UHFFFAOYSA-M |
正規SMILES |
CCO[Si](CCC(=O)O[Sn](CC)(CC)CC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


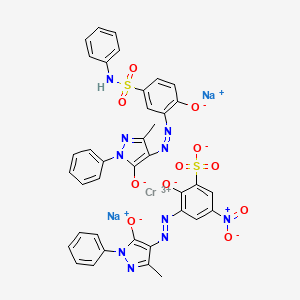

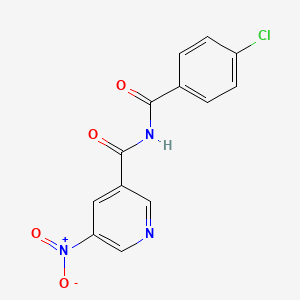



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)

